2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions can lead to compounds with improved potency .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-(azidomethyl)pyridine has a molecular weight of 134.14 and is a liquid at room temperature .
Scientific Research Applications
Chemical Synthesis and Cyclization Reactions
Imidazo[1,2-a]pyridines, including chlorinated derivatives, are synthesized through various chemical reactions involving cyclization and halogenation. For instance, pyridinium dichloromethylids, formed from the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, undergo intramolecular cyclization to yield 2-aryl-3-chloroimidazo[1,2-a]pyridines, which are further transformed under specific conditions into other heterocyclic compounds (Khlebnikov et al., 1991). Such chemical transformations are crucial for the synthesis of complex molecules for further applications in drug development and materials science.
Advanced Materials and Coordination Chemistry
Derivatives of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine are utilized in the synthesis of coordination compounds and polymers with potential applications in materials science. For example, new ligands based on chloroimidazo[1,2-a]pyridine rings have been used to construct coordination complexes and polymers with diverse dimensionalities, from zero-dimensional complexes to one-dimensional coordination polymers. These materials exhibit interesting photoluminescent and magnetic properties, making them suitable for various applications in nanostructures and nano-objects (Yin et al., 2021).
Photophysical Studies and Sensor Development
The structural modifications of imidazo[1,2-a]pyridine derivatives, including chlorinated variants, are extensively studied for their photophysical properties. These compounds exhibit diverse phosphorescent colors and quantum yields, which can be modulated by substituents and external stimuli such as acid-base vapor. Such properties make these compounds promising candidates for the development of dynamic functional materials and sensors capable of reversible phosphorescence switching (Li & Yong, 2019).
Biological Applications and Therapeutic Agents
Imidazo[1,2-a]pyridines, including this compound and its derivatives, have been identified as key scaffolds in medicinal chemistry due to their wide range of biological activities. These compounds have been explored as anticancer, antimicrobial, antiviral, and antidiabetic agents. Their structural diversity allows for the synthesis of novel derivatives with potential therapeutic applications (Deep et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays a crucial role in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
This compound interacts with its target, MARK4, by binding and inhibiting it . This interaction results in the inhibition of MARK4’s role in cell-cycle progression and microtubule dynamics .
Biochemical Pathways
Given its interaction with mark4, it can be inferred that it affects the pathways related to cell-cycle progression and microtubule dynamics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of MARK4. This inhibition can affect cell-cycle progression and microtubule dynamics, potentially leading to anti-cancer effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The azidomethyl group in this compound can undergo click chemistry reactions, allowing for the covalent modification of proteins and other biomolecules. This property makes it a valuable tool for studying protein function and interactions in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by disrupting mitochondrial function and altering cell signaling pathways . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, the azidomethyl group can participate in click chemistry reactions, enabling the covalent attachment of this compound to target biomolecules, which can alter their function and localization .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the azidomethyl group, reducing the compound’s efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, the azidomethyl group can undergo reduction and subsequent reactions, contributing to the compound’s metabolic fate . The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus and interact with transcription factors, affecting gene expression and cellular metabolism . The subcellular distribution of this compound is critical for its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-(azidomethyl)-6-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-6-1-2-8-12-7(3-11-13-10)5-14(8)4-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOIWNEQLLSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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